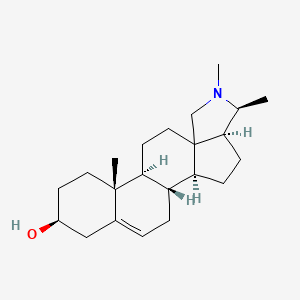

Latifoline (Funtumia)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Latifoline is a new alkaloid from Funtumia latifolia Stapf. barks.

Applications De Recherche Scientifique

Latifoline (Funtumia) Applications in Scientific Research

Latifoline, a pyrrolizidine diester alkaloid, is derived from Funtumia latifolia and composed of retronecine and latifolic and angelic acids. It has garnered interest in scientific research due to its unique chemical structure and potential biological activities.

Chemistry

Latifoline serves as a model compound for studying pyrrolizidine alkaloids. Its synthesis can be achieved through the esterification of retronecine with latifolic and angelic acids, requiring specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product. Industrial production involves extracting the compound from the bark of Funtumia latifolia, followed by solvent extraction, purification, and crystallization.

Biology

Latifoline is investigated for its potential biological activities, including antimicrobial and anticancer properties. As an open diester pyrrolizidine alkaloid, it exhibits less potent cytotoxicity compared to macrocyclic pyrrolizidine alkaloids with α,β-unsaturation. Studies have shown that latifoline only slightly inhibits cell colony formation and induces no morphological effects at concentrations where macrocyclic counterparts significantly inhibit cell colony formation and induce megalocytosis.

Medicine

Latifoline is explored for potential therapeutic applications, particularly in treating certain diseases. It interacts with specific molecular targets and pathways, binding to certain enzymes and receptors, modulating their activity, which can lead to biological effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Industrial Applications

Latifoline is used in synthesizing other complex organic compounds.

Case Studies and Research Findings

- Antimicrobial and Anti-inflammatory Properties of Funtumia elastica : A study on Funtumia elastica, which contains latifoline, demonstrated that ethanol extracts from the leaves and stem bark possess antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus flavus, and Aspergillus niger . The minimum inhibitory concentration (MIC) ranges for both leaf and bark extracts were 125 to 1550 µg/mL and 125 to 1750 µg/mL, respectively . Additionally, the extracts exhibited significant anti-inflammatory activity at doses of 30, 100, and 300 mg/kg .

- Impact of Structure on Biological Activity : Research indicates that the open diester structure of latifoline results in less cytotoxicity compared to macrocyclic PAs with α,β-unsaturation, suggesting that the macrocyclic structure and α,β-unsaturation are crucial for cytotoxic effects.

- Degradation During Plant Processing : Studies on Cynoglossum latifolium show that latifoline can degrade significantly during the drying process, potentially forming 7-Angelylretronecine through enzymatic activity.

- Applications of Funtumia elastica : Funtumia elastica has a history in ethnopharmacology for treating conditions such as whooping cough, asthma, blennorhea, painful menstruation, fungal infections, and wounds .

Propriétés

Numéro CAS |

4438-06-6 |

|---|---|

Formule moléculaire |

C22H35NO |

Poids moléculaire |

329.5 g/mol |

Nom IUPAC |

(1R,2S,5S,6S,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-ol |

InChI |

InChI=1S/C22H35NO/c1-14-18-6-7-20-17-5-4-15-12-16(24)8-10-21(15,2)19(17)9-11-22(18,20)13-23(14)3/h4,14,16-20,24H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22?/m0/s1 |

Clé InChI |

KCXUKADVTVDPOM-HEBIFMERSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |

SMILES isomérique |

C[C@H]1[C@H]2CC[C@@H]3C2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)CN1C |

SMILES canonique |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Latifoline; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.